Cas no 1227516-63-3 ((3-Chloro-5-methoxypyridin-2-yl)methanol)

(3-Chloro-5-methoxypyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (3-chloro-5-methoxypyridin-2-yl)methanol
- 3-Chloro-5-methoxypyridine-2-methanol
- 1227516-63-3
- SCHEMBL17052949
- E75404
- (3-Chloro-5-methoxypyridin-2-yl)methanol
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- インチ: 1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
- InChIKey: RPYMBVSXFQQWJH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CN=C1CO)OC
計算された属性
- せいみつぶんしりょう: 173.0243562g/mol
- どういたいしつりょう: 173.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
(3-Chloro-5-methoxypyridin-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1247494-1g |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 1g |
$1140 | 2024-06-05 | |
1PlusChem | 1P01KL17-250mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 250mg |
$453.00 | 2023-12-25 | |
1PlusChem | 1P01KL17-1g |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 1g |
$1219.00 | 2023-12-25 | |
1PlusChem | 1P01KL17-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 98% | 100mg |
$188.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597856-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 98% | 100mg |
¥1407.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1247494-250mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 250mg |
$415 | 2025-03-01 | |
eNovation Chemicals LLC | Y1247494-50mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 50mg |
$175 | 2025-03-01 | |
Chemenu | CM467267-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 95%+ | 100mg |
$629 | 2022-06-13 | |
eNovation Chemicals LLC | Y1247494-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 100mg |
$185 | 2024-06-05 | |
eNovation Chemicals LLC | Y1247494-50mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 50mg |
$185 | 2024-06-05 |
(3-Chloro-5-methoxypyridin-2-yl)methanol 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
(3-Chloro-5-methoxypyridin-2-yl)methanolに関する追加情報
Introduction to (3-Chloro-5-methoxypyridin-2-yl)methanol (CAS No: 1227516-63-3)
(3-Chloro-5-methoxypyridin-2-yl)methanol, with the CAS number 1227516-63-3, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic alcohol features a pyridine core substituted with a chloro group at the 3-position and a methoxy group at the 5-position, making it a versatile intermediate for synthesizing various biologically active molecules.
The structural attributes of (3-Chloro-5-methoxypyridin-2-yl)methanol contribute to its utility in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for diverse functionalization strategies. These properties make it a valuable building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Research has highlighted the potential of such compounds in treating various diseases, including cancer, inflammation, and infectious disorders. The chloro and methoxy substituents in (3-Chloro-5-methoxypyridin-2-yl)methanol play crucial roles in modulating the compound's pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of (3-Chloro-5-methoxypyridin-2-yl)methanol is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways, leading to therapeutic effects. The pyridine scaffold in (3-Chloro-5-methoxypyridin-2-yl)methanol provides a suitable platform for designing such inhibitors.
Recent studies have demonstrated the efficacy of pyridine-based kinase inhibitors in preclinical models. For instance, derivatives of (3-Chloro-5-methoxypyridin-2-yl)methanol have shown promising results in inhibiting tyrosine kinases, which are overexpressed in many cancer cells. These findings underscore the importance of this compound as a lead molecule for further drug development.
The methoxy group in (3-Chloro-5-methoxypyridin-2-yl)methanol also contributes to its versatility. Methoxy-substituted pyridines are known to exhibit enhanced solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the chloro group can be further functionalized through various chemical reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions, to generate more complex structures.
In agrochemical applications, (3-Chloro-5-methoxypyridin-2-yl)methanol serves as an intermediate in the synthesis of herbicides and pesticides. The pyridine core is a common feature in many agrochemicals due to its ability to interact with biological targets effectively. By incorporating different substituents, researchers can fine-tune the properties of these compounds to achieve desired effects on plants and pests.
The synthesis of (3-Chloro-5-methoxypyridin-2-yl)methanol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution on halogenated pyridines followed by methylation or demethylation steps to introduce the methoxy group. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in research and industrial applications.
The chemical reactivity of (3-Chloro-5-methoxypyridin-2-yl)methanol allows for further derivatization into more complex molecules. For example, it can be converted into esters or amides by reacting with carboxylic acids or acid chlorides. These derivatives can then be used as intermediates in the synthesis of peptides or other biologically active compounds.
In conclusion, (3-Chloro-5-methoxypyridin-2-yl)methanol (CAS No: 1227516-63) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemistry.
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